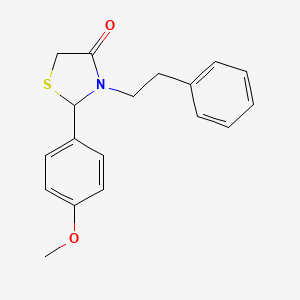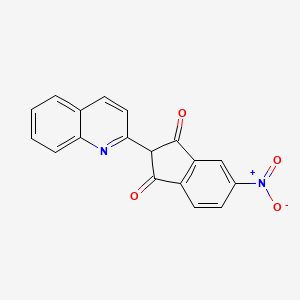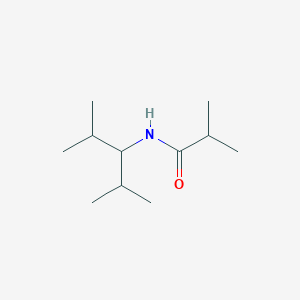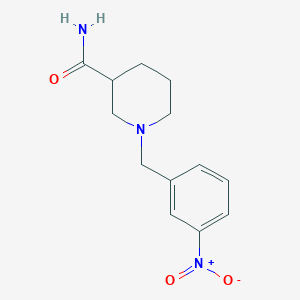
2-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one, also known as PEP005, is a natural compound extracted from the Australian plant, Euphorbia peplus. It has been studied for its potential use in treating various types of cancer, including skin cancer and leukemia.
作用机制
2-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one activates protein kinase C (PKC) enzymes in cancer cells, leading to the activation of several signaling pathways that ultimately result in cell death. This process is mediated by the production of reactive oxygen species (ROS) and the activation of caspases, which are responsible for initiating apoptosis.
Biochemical and physiological effects:
This compound has been shown to induce cell death in a variety of cancer cell lines, including melanoma, leukemia, and squamous cell carcinoma. It has also been shown to inhibit tumor growth in animal models. At the molecular level, this compound has been shown to induce changes in gene expression and alter the activity of various signaling pathways.
实验室实验的优点和局限性
One advantage of using 2-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one in lab experiments is its specificity for cancer cells, which reduces the risk of off-target effects. However, this compound can be difficult to work with due to its low solubility in water and instability under certain conditions. Additionally, the high cost of synthesis and limited availability of the compound can make it challenging to obtain for research purposes.
未来方向
There are several potential future directions for research on 2-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one. One area of interest is the development of new formulations or delivery methods that improve the solubility and stability of the compound. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the use of this compound in combination with other cancer therapies to improve treatment outcomes.
合成方法
2-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The process involves the use of solvents and reagents to form the final product. The purity and yield of the product can be optimized through careful control of reaction conditions.
科学研究应用
2-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-9-7-15(8-10-16)18-19(17(20)13-22-18)12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZFNGBSMIARBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5137247.png)
![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5137255.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)

![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)


![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)

![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
